An In-Depth Technical Guide to the Core Basic Properties of 3-Oxo-3-phenylpropanoic Acid
An In-Depth Technical Guide to the Core Basic Properties of 3-Oxo-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is a β-keto acid with significant applications as a synthetic intermediate in organic chemistry. Its structural features make it a versatile building block for the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of 3-oxo-3-phenylpropanoic acid, including its physicochemical characteristics, spectral data, synthesis, reactivity, and biological activities.
Chemical and Physical Properties
3-Oxo-3-phenylpropanoic acid is a solid compound at room temperature. While some physical properties like boiling point and density are not consistently reported in the literature, its melting point and acidity have been documented.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| CAS Number | 614-20-0 | [2][3] |
| Appearance | Solid | |
| Melting Point | 98-100 °C (decomposes) | |
| pKa | 3.56 | [1] |
| Solubility | Soluble in alcohol, ether, and benzene |
Note: Some sources report a significantly higher melting point (303–305 °C), which is likely due to decomposition or refers to a different chemical entity. The lower range is more consistent with a β-keto acid that readily decarboxylates upon heating.
Spectroscopic Data
The structural elucidation of 3-oxo-3-phenylpropanoic acid is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 3-oxo-3-phenylpropanoic acid are complicated by the presence of keto-enol tautomerism. The compound exists as an equilibrium mixture of the keto and enol forms, with the enol form often being significant.
¹H NMR (Proton NMR):
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Aromatic Protons (C₆H₅): Multiplet typically observed in the range of δ 7.2-8.0 ppm.
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Methylene Protons (-CH₂-): In the keto form, a singlet is expected around δ 4.0 ppm.
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Vinyl Proton (=CH-): In the enol form, a singlet is expected around δ 6.0 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> δ 10 ppm), which may exchange with D₂O.
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Enolic Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR (Carbon-13 NMR):
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Carbonyl Carbon (C=O, ketone): ~192 ppm
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Carboxylic Acid Carbon (C=O, acid): ~172 ppm
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Aromatic Carbons: 128-137 ppm
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Methylene Carbon (-CH₂-): ~45 ppm
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Enolic Carbons (=C-OH and =CH-): Chemical shifts will vary depending on the specific enol tautomer.
Note: The exact chemical shifts can vary depending on the solvent and concentration. The presence of both tautomers will result in two sets of peaks for the non-aromatic portion of the molecule. A publicly available computed ¹³C NMR spectrum can be found on SpectraBase.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 3-oxo-3-phenylpropanoic acid displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3030 | C-H stretch | Aromatic |
| ~1760 | C=O stretch | Carboxylic acid |
| ~1685 | C=O stretch | Ketone (conjugated) |
| 1600-1450 | C=C stretch | Aromatic ring |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 3-oxo-3-phenylpropanoic acid would be expected to show a molecular ion peak (M⁺) at m/z = 164. A prominent fragmentation pattern is the loss of CO₂ (44 Da) due to decarboxylation, leading to a fragment at m/z = 120, which corresponds to acetophenone (B1666503). Another significant fragment would be the benzoyl cation (C₆H₅CO⁺) at m/z = 105.
Synthesis and Reactivity
Synthesis: Claisen Condensation
A common and documented method for the synthesis of 3-oxo-3-phenylpropanoic acid is the Claisen condensation of a benzoyl derivative with a malonic acid ester, followed by hydrolysis and decarboxylation.[1][2]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 3-oxo-3-phenylpropanoic acid.
Detailed Experimental Protocol (Illustrative):
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Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol (B145695) to prepare a fresh solution of sodium ethoxide. Cool the solution in an ice bath.
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Addition of Malonate: Slowly add diethyl malonate to the stirred sodium ethoxide solution, maintaining the temperature below 10 °C.
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Acylation: To the resulting enolate solution, add benzoyl chloride dropwise, ensuring the temperature remains controlled.
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Reaction: Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
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Workup: Quench the reaction with dilute acid. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl benzoylmalonate.
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Hydrolysis and Decarboxylation: Reflux the crude ester with an aqueous acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) followed by acidification. The β-keto acid product will decarboxylate upon heating.
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Purification: The final product, 3-oxo-3-phenylpropanoic acid, can be purified by recrystallization.
Key Reactivity
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Keto-Enol Tautomerism: As a β-keto acid, it exists in a dynamic equilibrium between its keto and enol forms. This equilibrium is a key determinant of its reactivity.
Caption: Keto-enol tautomerism of 3-oxo-3-phenylpropanoic acid.
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Decarboxylation: Upon heating, 3-oxo-3-phenylpropanoic acid readily undergoes decarboxylation to form acetophenone and carbon dioxide.[1]
Caption: Decarboxylation of 3-oxo-3-phenylpropanoic acid.
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Halogenation: The α-carbon is susceptible to halogenation. For instance, it reacts with N-bromosuccinimide (NBS) to yield the α-bromo derivative.[1]
Biological Activity
3-Oxo-3-phenylpropanoic acid has demonstrated notable biological activities, making it a compound of interest for drug development.
Antibacterial Activity
Studies have shown that 3-oxo-3-phenylpropanoic acid possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1] The proposed mechanism involves the disruption of the bacterial cell wall synthesis by binding to fatty acid components, which leads to increased membrane permeability and ultimately cell death.[1]
Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC):
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity
Emerging research indicates that 3-oxo-3-phenylpropanoic acid may exhibit anticancer properties. It has been shown to induce apoptosis in breast cancer cell lines, such as MCF-7, through the activation of caspase pathways.[1]
Proposed Apoptotic Signaling Pathway in MCF-7 Cells:
While the precise molecular targets are still under investigation, a plausible signaling cascade involves the activation of initiator and executioner caspases.
Caption: Postulated caspase-mediated apoptotic pathway in MCF-7 cells.
Quantitative Anticancer Data:
Currently, specific IC₅₀ values for 3-oxo-3-phenylpropanoic acid against MCF-7 cells are not widely published in readily accessible literature. Further research is required to quantify its cytotoxic and antiproliferative effects.
Safety and Handling
3-Oxo-3-phenylpropanoic acid should be handled with care in a laboratory setting. It may cause skin and eye irritation and can be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is recommended to store the compound in a tightly sealed container in a dry and well-ventilated area, with some suppliers suggesting refrigeration (2-8°C).[1]
Conclusion
3-Oxo-3-phenylpropanoic acid is a valuable chemical entity with established utility in organic synthesis and promising biological activities. Its reactivity, characterized by keto-enol tautomerism and facile decarboxylation, provides avenues for the creation of more complex molecules. The demonstrated antibacterial and potential anticancer properties warrant further investigation to elucidate the precise mechanisms of action and to explore its therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals working with or interested in the applications of 3-oxo-3-phenylpropanoic acid.
